molecular formula C7H13N3 B12096269 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine

2-(2-Ethyl-1H-imidazol-4-yl)ethanamine

Cat. No.: B12096269
M. Wt: 139.20 g/mol
InChI Key: ZYEXVVQLCNHUJV-UHFFFAOYSA-N
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Description

2-(2-Ethyl-1H-imidazol-4-yl)ethanamine: is a chemical compound with the following properties:

    IUPAC Name: this compound

    CAS Number: 113741-02-9

    Molecular Formula: C₇H₁₃N₃

    Molecular Weight: 139.2 g/mol

    Description: It is a liquid compound with a molecular structure containing an imidazole ring and an ethylamine side chain.

Preparation Methods

Synthetic Routes: The synthetic preparation of 2-(2-ethyl-1H-imidazol-4-yl)ethanamine involves the following steps:

    Imidazole Ring Formation: Start with 2-ethylamine (ethanamine) and react it with glyoxal or glyoxalic acid to form the imidazole ring.

    Ethylamine Side Chain Addition: Introduce an ethyl group to the imidazole ring using appropriate reagents and conditions.

Industrial Production: Industrial production methods may vary, but the synthesis typically occurs through efficient and scalable processes.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of imidazole derivatives with different oxidation states.

    Substitution: Substitution reactions can occur at the imidazole ring, where various functional groups can replace the hydrogen atoms.

    Reduction: Reduction of the imidazole ring can yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

Major Products: The major products depend on the specific reaction conditions and reagents used. Examples include N-alkylated imidazoles and their derivatives.

Scientific Research Applications

2-(2-Ethyl-1H-imidazol-4-yl)ethanamine finds applications in various fields:

    Medicine: It may serve as a building block for drug development due to its structural features.

    Catalysis: Imidazole derivatives often act as ligands in catalytic processes.

    Biological Studies: Researchers explore its interactions with biological targets.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific receptors or enzymes, affecting cellular processes. Further research is needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

While 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine is unique due to its ethylamine side chain, similar compounds include:

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

2-(2-ethyl-1H-imidazol-5-yl)ethanamine

InChI

InChI=1S/C7H13N3/c1-2-7-9-5-6(10-7)3-4-8/h5H,2-4,8H2,1H3,(H,9,10)

InChI Key

ZYEXVVQLCNHUJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(N1)CCN

Origin of Product

United States

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